molecular formula C9H12O2S B13535497 4-(4-Methylthiophen-2-yl)butanoic acid

4-(4-Methylthiophen-2-yl)butanoic acid

Cat. No.: B13535497
M. Wt: 184.26 g/mol
InChI Key: PEOXTJAJKCCOPZ-UHFFFAOYSA-N
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Description

4-(4-Methylthiophen-2-yl)butanoic acid is a high-purity chemical compound offered for research and development purposes. This organic molecule features a butanoic acid chain linked to a 4-methylthiophene ring, a structure that makes it a valuable intermediate in various scientific fields . The IUPAC nomenclature for such compounds follows standardized rules to ensure precise identification, underlining its specific molecular architecture . Compounds incorporating the butanoic acid functional group are of significant interest in medicinal chemistry and biology. Research on butanoic acid derivatives has demonstrated their crucial biological roles; for instance, butyric acid (butanoic acid) and its salts are known to influence intestinal health, act as histone deacetylase (HDAC) inhibitors, and exhibit anti-inflammatory properties . Furthermore, structurally similar molecules, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), are widely used as nutritional supplements in animal husbandry and studied for their therapeutic potential . This combination of an aromatic thiophene heterocycle and a carboxylic acid group makes this compound a versatile building block for the synthesis of more complex molecules. Its primary research applications likely include use as a precursor in organic synthesis, particularly in the development of potential pharmaceuticals, agrochemicals, and other specialized materials. Researchers can utilize this compound to create novel amides, esters, or to incorporate the thiophene moiety into larger molecular frameworks like thiazoles, which are common in drug discovery . Intended Use: This product is strictly for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

4-(4-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-7-5-8(12-6-7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

PEOXTJAJKCCOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiophen-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(4-Methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-(4-Methylthiophen-2-yl)butanoic acid and its analogs:

Compound Name Substituent(s) CAS Number Molecular Formula Key Functional Groups
This compound 4-Methylthiophen-2-yl Not Provided C₉H₁₂O₂S Thiophene, Carboxylic Acid
MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) 4-Chloro-2-methylphenoxy 94-81-5 C₁₁H₁₃ClO₃ Chlorophenoxy, Carboxylic Acid
4-(4-Hydroxy-2-methylphenyl)butanoic acid 4-Hydroxy-2-methylphenyl 19143-95-4 C₁₁H₁₄O₃ Hydroxyphenyl, Carboxylic Acid
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromophenyl, Thienylmethyl 1031281-07-8 C₁₅H₁₄BrNO₃S Bromophenyl, Thiophene, Ketone, Amine
4-(1-Adamantyl)butanoic Acid 1-Adamantyl Not Provided C₁₄H₂₂O₂ Bulky Adamantyl, Carboxylic Acid
Key Observations:
  • Electronic Effects : The methylthiophen group in the target compound is electron-rich due to sulfur's lone pairs, contrasting with the electron-withdrawing chloro group in MCPB. This difference may alter acidity (pKa) and reactivity in substitution reactions .
  • Solubility: Hydroxy-substituted analogs (e.g., 4-(4-Hydroxy-2-methylphenyl)butanoic acid) exhibit higher polarity and water solubility compared to the methylthiophen variant, which is likely more lipophilic .
  • Biological Activity: MCPB is a known herbicide, suggesting phenoxybutanoic acids with halogen substituents may target plant auxin pathways.

Physicochemical Properties

While exact data for this compound is unavailable, inferences can be drawn from analogs:

Property This compound (Predicted) MCPB 4-(4-Hydroxy-2-methylphenyl)butanoic Acid
Molecular Weight ~184 g/mol 228.7 g/mol 194.23 g/mol
LogP (Lipophilicity) ~2.5 (estimated) 3.1 2.1
Melting Point Not Available 94–96°C Not Available
Acidity (pKa) ~4.5–5.0 (carboxylic acid) ~3.8 ~4.2
Discussion:
  • Lipophilicity : The methylthiophen group likely increases LogP compared to hydroxy-substituted analogs, enhancing membrane permeability in biological systems.
  • Acidity : MCPB's lower pKa (stronger acid) arises from the electron-withdrawing chloro group, whereas the methylthiophen derivative may exhibit weaker acidity due to the electron-donating methyl group .

Q & A

Q. Key Characterization :

  • NMR : Confirm regioselectivity of thiophene substitution (δ ~7.0–7.5 ppm for aromatic protons).
  • Mass Spectrometry : Validate molecular ion peak (C₉H₁₂O₂S, [M+H]⁺ = 185.06) .

Basic: How is crystallographic characterization performed for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELX for structure refinement .

  • Procedure :
    • Grow crystals via slow evaporation (solvent: ethanol/water).
    • Collect data at 100 K using Mo-Kα radiation.
    • Refine with SHELXL, reporting R₁ < 0.05 for high-quality structures.
      Common Issues :
  • Disorder in the methylthiophene moiety may require TWINABS for data correction .

Advanced: How to resolve contradictions in NMR vs. X-ray data for structural confirmation?

Methodological Answer:
Discrepancies between NMR (dynamic behavior) and X-ray (static structure) often arise from conformational flexibility.

  • Strategies :
    • VT-NMR : Perform variable-temperature NMR to detect restricted rotation (e.g., thiophene ring puckering).
    • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .
    • Complementary Techniques : Use IR to confirm hydrogen-bonding patterns (e.g., dimeric COOH groups at ~2500–3000 cm⁻¹) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:
Optimize critical steps identified via Design of Experiments (DoE):

Acylation : Vary Lewis acid (e.g., FeCl₃ vs. AlCl₃) and solvent (CH₂Cl₂ vs. DMF) to maximize regioselectivity.

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